
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole
説明
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C5H4ClF3N2O and its molecular weight is 200.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
Synthesis of Difluoromethylene-Containing Compounds : 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole derivatives have been synthesized and reacted with various unsaturated compounds to afford difluoromethylenated 1,2,4-oxadiazole-containing compounds. These reactions, facilitated by sodium dithionite and sodium hydrogen carbonate, yield γ-butyrolactones and tetrahydrofurans among others, demonstrating the compound's utility in synthesizing fluorinated organic molecules (Yang et al., 2007).
Ultrasound-Promoted Synthesis : The synthesis of 1,2,4-oxadiazoles has been improved using ultrasound irradiation, leading to better yields and shorter reaction times compared to conventional methods. This approach highlights the efficiency of using ultrasound in organic synthesis, particularly for the preparation of 1,2,4-oxadiazoles (Bretanha et al., 2011).
Versatile Building Blocks : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been identified as a versatile building block for preparing derivatives with various nucleophiles. This compound serves as a bifunctional building block for integrating into biologically relevant molecules, showcasing its potential in medicinal chemistry (Jakopin, 2018).
Applications in Material Science and Medicinal Chemistry
Liquid Crystalline Properties : New series of 1,2,4- and 1,3,4-oxadiazole derivatives have been synthesized, displaying liquid crystalline properties. These compounds, featuring a terminal alkoxy chain and a protecting benzyl group, exhibit nematic and smectic A phases, contributing to the field of liquid crystal displays and materials science (Parra et al., 2006).
Luminescent Properties : The photoluminescence quantum yields and mesomorphic behavior of 1,3,4-oxadiazole derivatives have been investigated. These compounds, particularly those exhibiting cholesteric mesophases, demonstrate potential applications in photoluminescent materials and organic light-emitting diodes (OLEDs) (Han et al., 2010).
Antibacterial Activity : Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity. These compounds, particularly those with specific substitutions, exhibit significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Rai et al., 2010).
Corrosion Inhibition : Oxadiazole derivatives have been studied as corrosion inhibitors for mild steel in acidic solutions. Their high efficiency and compatibility with mild steel surfaces suggest their potential application in industrial corrosion protection (Kalia et al., 2020).
作用機序
Mode of action
The trifluoromethyl group in “5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole” could potentially undergo radical trifluoromethylation , which is a type of chemical reaction that introduces a trifluoromethyl group into a molecule. This could alter the function of the target protein or enzyme.
Pharmacokinetics
The trifluoromethyl group is often used in pharmaceuticals due to its ability to improve the metabolic stability and lipophilicity of a compound .
Action environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group is known for its high stability, which could potentially enhance the compound’s stability in various environments .
生化学分析
Biochemical Properties
5-(Chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity and stability . The compound’s interactions with biomolecules are primarily mediated through its trifluoromethyl group, which can form strong bonds with amino acid residues in proteins, thereby affecting their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong bonds with target molecules. This binding can lead to enzyme inhibition or activation, depending on the context, and can also result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels. The compound’s trifluoromethyl group is particularly important in these interactions, as it can affect the activity of enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s trifluoromethyl group plays a crucial role in these processes, as it can form strong bonds with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s trifluoromethyl group is important in these processes, as it can interact with targeting signals and post-translational modifications to influence the compound’s localization and activity .
特性
IUPAC Name |
5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O/c6-2-4-10-3(11-12-4)1-5(7,8)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDUEINIDPAOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249397-70-3 | |
| Record name | 5-(chloromethyl)-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)
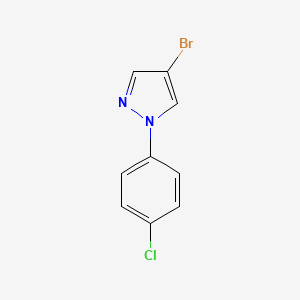
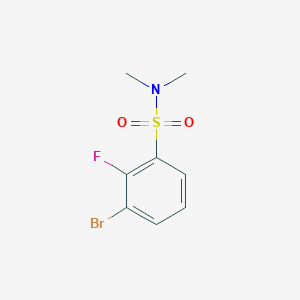
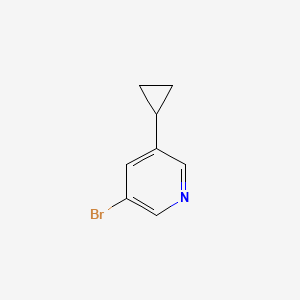
![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)

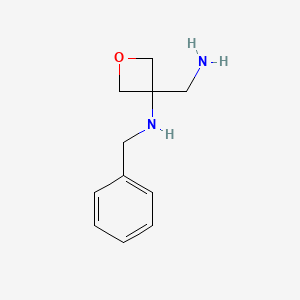
![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)


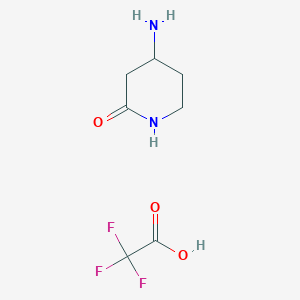
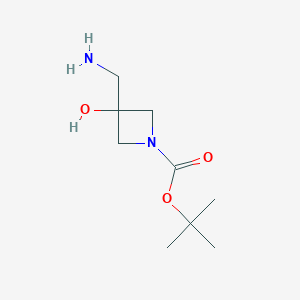
![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)

